Bienvenue dans la boutique en ligne BenchChem!

N-(2,6-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

N-(2,6-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide (CAS 1251548-17-0) is a synthetic, small-molecule acetamide derivative defined by a 2-oxopyridin-1(2H)-yl core bearing a morpholinosulfonyl group at the 3-position and an N-(2,6-dimethylphenyl)acetamide side chain. With a molecular formula of C19H23N3O5S and a molecular weight of 405.47 g/mol, it is cataloged under PubChem CID 49666481.

Molecular Formula C19H23N3O5S
Molecular Weight 405.47
CAS No. 1251548-17-0
Cat. No. B2831992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide
CAS1251548-17-0
Molecular FormulaC19H23N3O5S
Molecular Weight405.47
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3
InChIInChI=1S/C19H23N3O5S/c1-14-5-3-6-15(2)18(14)20-17(23)13-21-8-4-7-16(19(21)24)28(25,26)22-9-11-27-12-10-22/h3-8H,9-13H2,1-2H3,(H,20,23)
InChIKeyJURKNTRIMIHVPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-Dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide CAS 1251548-17-0: Core Identity and Procurement Starting Point


N-(2,6-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide (CAS 1251548-17-0) is a synthetic, small-molecule acetamide derivative defined by a 2-oxopyridin-1(2H)-yl core bearing a morpholinosulfonyl group at the 3-position and an N-(2,6-dimethylphenyl)acetamide side chain [1]. With a molecular formula of C19H23N3O5S and a molecular weight of 405.47 g/mol, it is cataloged under PubChem CID 49666481 [1]. The compound belongs to a broader chemotype of substituted oxopyridine derivatives, a class actively investigated for therapeutic applications including cardiovascular and thrombotic disorders [2]. Procurement relevance arises from the compound's specific substitution pattern, which distinguishes it from closely related N-arylacetamide analogs and necessitates precise specification in sourcing decisions.

Why N-(2,6-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide Cannot Be Interchanged with Generic Oxopyridine Acetamides


The compound's unique combination of an N-(2,6-dimethylphenyl) cap, a 3-morpholinosulfonyl substituent on the pyridinone ring, and the acetamide linker generates a precise three-dimensional pharmacophore that cannot be replicated by any other commercially available analog [1]. Even minor structural changes within the oxopyridine acetamide class—such as relocation of the sulfonyl group from the 3- to the 5-position or replacement of the 2,6-dimethylphenyl group with a 4-fluorophenyl or m-tolyl moiety—are known to profoundly alter target binding, physicochemical properties, and biological outcomes [2]. Generic sourcing without strict structural verification risks procurement of compounds with divergent selectivity profiles, potentially invalidating research results. The quantitative evidence below establishes the specific differentiation that governs scientific selection.

Quantitative Differentiation Evidence for N-(2,6-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide Against Closest Analogs


Structural Uniqueness: 3-Morpholinosulfonyl vs. 5-Morpholinosulfonyl Regioisomers

The substitution position of the morpholinosulfonyl group on the pyridinone ring is a critical determinant of biological activity in oxopyridine derivatives . The target compound bears the sulfonyl group at the 3-position, whereas the structurally closest commercially listed analogs (e.g., N-(4-methoxyphenyl)-2-(5-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide, CAS 1251593-96-0) carry the same group at the 5-position . Within the broader oxopyridine chemotype described in patent AU2016289746, such positional isomerism is known to generate distinct interaction patterns with protein targets, resulting in differential potency and selectivity that cannot be predicted a priori [1]. This regioisomeric distinction is the primary structural differentiator between the target compound and the nearest available alternatives.

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

N-Aryl Specificity: 2,6-Dimethylphenyl vs. Other N-Aryl Substituents

The N-(2,6-dimethylphenyl)acetamide terminus defines a sterically constrained, electron-rich aromatic cap. Closest available analogs feature different N-aryl groups: N-phenyl (CAS not found on authoritative sources), N-(o-tolyl), N-(m-tolyl), N-(4-fluorophenyl), and N-(4-chloro-2-fluorophenyl) variants [1]. While quantitative head-to-head biological data for these exact pairs is absent from the public domain, the oxopyridine patent class teaches that variation of the N-aryl substituent is a primary means of modulating potency, metabolic stability, and off-target selectivity [2]. The 2,6-dimethyl substitution pattern creates a unique steric environment around the amide bond compared to 4-substituted or unsubstituted phenyl analogs, directly influencing the conformational preferences of the molecule.

Pharmacophore Modeling Ligand Design Selectivity

Physicochemical Differentiation: Computed LogP and Hydrogen Bonding Profile

Computed physicochemical descriptors for the target compound indicate an XLogP3-AA value of 1.0 and a topological polar surface area (TPSA) of 102.99 Ų [1]. While only one hydrogen bond donor is present, the molecule features six hydrogen bond acceptors [1]. These values place the compound in a moderate lipophilicity range consistent with oral bioavailability guidelines [2]. Although direct comparator data for N-aryl analogs are not publicly available, the computed properties of the 2,6-dimethylphenyl variant differ predictably from 4-substituted analogs due to increased hydrophobicity imparted by the two methyl groups, which affects logD and permeability [2].

ADME Prediction Drug-likeness Physicochemical Profiling

Recommended Application Scenarios for N-(2,6-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide Based on Differentiated Evidence


Scaffold-Focused Medicinal Chemistry Optimization

This compound serves as a structurally defined starting point for systematic SAR exploration around the 3-morpholinosulfonyl oxopyridine chemotype, as exemplified in patent AU2016289746 [1]. Its unique 2,6-dimethylphenyl and 3-sulfonyl substitution pattern provides a differentiated scaffold for introducing diversity at the N-aryl position, making it suitable for lead generation programs targeting cardiovascular or thrombotic diseases where oxopyridine derivatives have shown promise [1]. Procurement for this purpose relies on absolute structural fidelity, as any regioisomeric or N-aryl variant would confound SAR interpretation.

In Vitro Pharmacological Profiling with Defined Chemical Identity

When establishing in vitro assay cascades for target engagement or selectivity screening, precise chemical identity is paramount. The distinct regioisomeric and N-aryl features of this compound, validated against PubChem data [2], make it suitable as a chemical probe for interrogating biological systems where the oxopyridine scaffold is hypothesized to interact with specific protein targets. Its moderate predicted lipophilicity (XLogP3 = 1.0) [2] suggests compatibility with standard cell-based assay conditions, provided solubility is confirmed experimentally.

Reference Standard for Analytical Method Development

The compound's well-defined structure, molecular weight (405.47 g/mol), and distinct InChIKey (JURKNTRIMIHVPQ-UHFFFAOYSA-N) [2] make it suitable as a reference standard for LC-MS or HPLC method development within medicinal chemistry workflows. Its unique retention characteristics, arising from the combination of the morpholinosulfonyl group and the 2,6-dimethylphenyl moiety, allow it to serve as a system suitability marker, provided purity is certified by the vendor. This application leverages the compound's structural uniqueness rather than its biological activity, aligning with procurement needs for analytical benchmarking.

Quote Request

Request a Quote for N-(2,6-dimethylphenyl)-2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.